Benomyl

Description

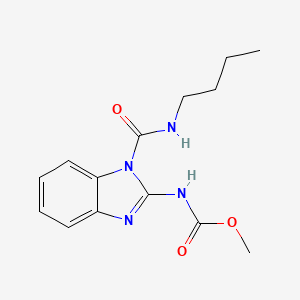

This compound is a member of the class of benzimidazoles that is the methyl ester of [1-(butylcarbamoyl)-1H-benzimidazol-2-yl]carbamic acid. A foliar fungicide used to control a wide range of Ascomycetes and Fungi Imperfecti in a wide range of crops. It has a role as an anthelminthic drug, a tubulin modulator, a microtubule-destabilising agent, an acaricide and an antifungal agrochemical. It is a member of benzimidazoles, a carbamate ester, an aromatic amide, a benzimidazole fungicide and a benzimidazolylcarbamate fungicide.

This compound can cause developmental toxicity and male reproductive toxicity according to an independent committee of scientific and health experts.

This compound (also marketed as Benlate) is a fungicide introduced in 1968 by DuPont. It is a systemic benzimidazole fungicide that is selectively toxic to microorganisms and invertebrates, especially earthworms. This compound binds to microtubules, interfering with cell functions, such as meiosis and intracellular transportation. The selective toxicity of this compound as a fungicide is possibly due to its heightened effect on fungal rather than mammalian microtubules. Due to the development and worldwide prevalence of resistance of parasitic fungi to this compound, it and similar pesticide compounds became largely ineffective.

A systemic agricultural fungicide used for control of certain fungal diseases of stone fruit.

Propriétés

IUPAC Name |

methyl N-[1-(butylcarbamoyl)benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-3-4-9-15-13(19)18-11-8-6-5-7-10(11)16-12(18)17-14(20)21-2/h5-8H,3-4,9H2,1-2H3,(H,15,19)(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOXQFHNBCKOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Record name | BENOMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENOMYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0382 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023900 | |

| Record name | Benomyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benomyl appears as colorless to white crystals or off-white powder. Faint acrid odor. (NTP, 1992), White crystalline solid with a faint, acrid odor. [fungicide] [Note: Decomposes without melting above 572 degrees F.]; [NIOSH], Solid, WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., White crystalline solid with a faint, acrid odor., White crystalline solid with a faint, acrid odor. [fungicide] [Note: Decomposes without melting above 572 °F.] | |

| Record name | BENOMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benomyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benomyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENOMYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0382 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENOMYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/298 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benomyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0048.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), decomposes, Decomposes | |

| Record name | BENOMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENOMYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/298 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benomyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0048.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility (25 °C): 18 g/kg acetone; 94 g/kg chloroform; 53 g/kg dimethylformamide; 4 g/kg ethanol; 0.4 g/kg heptane; 10 g/kg xylene., In water 3.8 ppm @ 20 °C., 0.0038 mg/mL at 20 °C, Solubility in water, mg/l at 25 °C: 3.8 (very poor), 0.0004% | |

| Record name | BENOMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENOMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benomyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENOMYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0382 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benomyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0048.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.38 g/cm³ | |

| Record name | BENOMYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0382 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible (NTP, 1992), 3.7X10-9 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: (negligible), <0.00001 mmHg | |

| Record name | BENOMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENOMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENOMYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0382 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENOMYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/298 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benomyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0048.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White crystalline solid [Note: Decomposes without melting above 572 degrees F]. | |

CAS No. |

17804-35-2 | |

| Record name | BENOMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benomyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17804-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benomyl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENOMYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-[1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benomyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benomyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENOMYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLW21058F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENOMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benomyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENOMYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0382 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENOMYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/298 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Benzimidazolecarbamic acid, 1-(butylcarbamoyl)-, methyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DD62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

Decomposes before melting (NTP, 1992), 140 °C (decomposes), 140 °C, No melting point; decomposes at 140 °C, >572 °F (decomposes), >572 °F (Decomposes) | |

| Record name | BENOMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENOMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benomyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENOMYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0382 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENOMYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/298 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benomyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0048.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Benomyl: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benomyl, a systemic benzimidazole (B57391) fungicide, was first introduced in 1968. It exhibits broad-spectrum activity against a wide range of fungal diseases affecting various crops. Its mode of action involves the disruption of microtubule assembly in fungal cells, leading to the inhibition of mitosis and cell division. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, metabolic pathways, and analytical methods for this compound.

Chemical and Physical Properties

This compound is a white crystalline solid with a faint acrid odor. It is sparingly soluble in water but soluble in several organic solvents. Key quantitative properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl N-[1-(butylcarbamoyl)benzimidazol-2-yl]carbamate | |

| CAS Number | 17804-35-2 | |

| Molecular Formula | C₁₄H₁₈N₄O₃ | |

| Molecular Weight | 290.32 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | Decomposes before melting | [1] |

| Boiling Point | Decomposes | [1] |

| Water Solubility | <0.1 g/100 mL at 20°C | [2] |

| Solubility in Organic Solvents | Chloroform: 9.4 g/100 mlDimethylformamide: 5.3 g/100 mlAcetone: 1.8 g/100 mlXylene: 1.0 g/100 mlEthanol: 0.4 g/100 ml | [1] |

| Vapor Pressure | <5.0 x 10⁻⁶ Pa at 25°C | [2] |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A general workflow is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the disruption of microtubule polymerization by binding to β-tubulin. This interference with microtubule dynamics leads to a mitotic block, activating the spindle assembly checkpoint and ultimately inducing apoptosis.

Signaling Pathway: this compound-Induced Mitotic Arrest and Apoptosis

Caption: this compound disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.

Metabolic and Degradation Pathways

In the environment and within organisms, this compound is readily metabolized. The primary metabolite is carbendazim (B180503) (MBC), which is also a fungicide. Further degradation leads to non-toxic compounds.

Metabolic Pathway of this compound

Caption: Primary metabolic and degradation routes of this compound.

Experimental Protocols

Accurate quantification of this compound and its metabolites is crucial for research and regulatory purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique.

HPLC Method for Analysis of this compound and Metabolites in Soil

This protocol is adapted from the US EPA method for the determination of this compound and its degradates MBC and 2-AB in soil.[3]

1. Sample Preparation and Extraction:

-

Weigh 20 g of soil into a 250-mL centrifuge bottle.

-

Add 50 mL of extraction solution (10% ammonium (B1175870) hydroxide (B78521) in acetonitrile).

-

Homogenize the sample for 30 seconds.

-

Allow the solid to settle and decant the extract. Repeat the extraction three more times.

-

Centrifuge the combined extracts at 3000 rpm for 10 minutes.

-

Filter the supernatant through Whatman #541 filter paper.

-

Concentrate the extract to 2-10 mL using a rotary evaporator at <40°C.

-

Transfer the concentrate to a test tube containing 0.5 mL of pH 3.5 sodium phosphate (B84403) buffer.

-

Evaporate the acetonitrile (B52724) and adjust the final volume to 2 mL with the mobile phase.

-

Filter the final sample through a 0.45-µm filter into an autosampler vial.

2. HPLC Conditions:

-

Instrument: HPLC system with a dual pumping system and a UV detector.

-

Mobile Phase: To be optimized based on the specific column and instrument, but typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Detector Wavelength: To be set for optimal detection of this compound and its metabolites.

3. Calibration:

-

Prepare a series of standard solutions of this compound, MBC, and 2-AB of known concentrations in the mobile phase.

-

Inject the standards into the HPLC system to generate a calibration curve.

4. Quantification:

-

Inject the prepared sample extract into the HPLC system.

-

Identify and quantify the peaks corresponding to this compound (as MBC) and 2-AB by comparing their retention times and peak areas to the calibration standards.

-

The concentration of this compound is calculated from the measured MBC concentration, accounting for the molecular weight difference.

Immunoassay for this compound Analysis

Enzyme-Linked Immunosorbent Assay (ELISA) provides a rapid and sensitive method for the detection of this compound, typically by targeting its primary metabolite, carbendazim. The general steps are outlined below.

1. Principle:

-

The assay is a competitive immunoassay. This compound (or carbendazim) in the sample competes with a labeled this compound-enzyme conjugate for a limited number of antibody binding sites.

2. General Procedure:

-

Coating: Microtiter plate wells are coated with antibodies specific to carbendazim.

-

Sample/Standard Addition: Standards or sample extracts are added to the wells, followed by the addition of a this compound-enzyme conjugate (e.g., horseradish peroxidase conjugate).

-

Incubation: The plate is incubated to allow for competitive binding.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Addition: A chromogenic substrate is added, which is converted by the bound enzyme to produce a colored product.

-

Stopping Reaction and Reading: The enzymatic reaction is stopped, and the absorbance is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and properties of this compound. The tabulated data, diagrams of key pathways, and detailed experimental protocols offer valuable resources for researchers, scientists, and professionals in drug development. A thorough understanding of this compound's characteristics is essential for its safe and effective use, as well as for the development of new and improved fungicidal agents.

References

Benomyl: A Technical Guide to its History, Fungicidal Action, and Application as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benomyl, a systemic benzimidazole (B57391) fungicide, was first introduced in 1968 by DuPont and became a widely used agent for controlling a broad spectrum of fungal diseases in agriculture.[1][2] Its primary mechanism of action involves the disruption of microtubule polymerization in fungal cells, leading to mitotic arrest and cell death.[3][4] This specific mode of action, targeting β-tubulin, also made this compound a valuable tool in cell biology research, particularly in studies of microtubule dynamics and cell cycle regulation.[2] However, concerns over environmental persistence, the development of fungal resistance, and potential health effects led to its eventual regulatory decline and cessation of production by DuPont in the early 2000s.[5] This technical guide provides an in-depth overview of the history of this compound, its application as a fungicide, its use as a research chemical, and the associated molecular mechanisms and metabolic pathways.

History and Development

This compound, chemically known as methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate, was a significant advancement in fungicide technology upon its introduction in 1968.[1] As a systemic fungicide, it could be absorbed by the plant and translocated within its tissues, providing both curative and preventative protection against a wide range of fungal pathogens, particularly within the Ascomycetes and Fungi Imperfecti groups.[2][5] Its effectiveness against diseases like powdery mildew, apple scab, and grey mold made it a popular choice for various crops, including fruits, vegetables, and cereals.[2][6]

Despite its initial success, the single-site mechanism of action of this compound led to the rapid development of resistance in many target fungal populations.[2] This, coupled with increasing environmental and health concerns, prompted regulatory reviews in numerous countries. The U.S. Environmental Protection Agency (EPA) canceled registrations for this compound by 2003, and its use has been largely discontinued (B1498344) in many parts of the world.[5]

This compound as a Fungicide

Mechanism of Fungicidal Action

This compound itself is a pro-fungicide, meaning it is converted into its active metabolite, carbendazim (B180503) (methyl benzimidazol-2-ylcarbamate or MBC), within the plant or soil.[7] Both this compound and carbendazim function by binding to the β-tubulin subunit of fungal microtubules.[3][4] This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[3] The disruption of microtubule assembly leads to the arrest of mitosis and ultimately fungal cell death.[7]

Spectrum of Activity and Application Rates

This compound was effective against a wide array of fungal pathogens. The following table summarizes typical application rates for the control of various diseases on different crops.

| Crop | Target Disease(s) | Application Rate (this compound 50% WP) |

| Apples, Pears | Powdery Mildew, Scab, Brown Rot | 12 g / 20 L water[8] |

| Grapes | Powdery Mildew | 12 g / 20 L water[8] |

| Strawberries | Powdery Mildew, Leaf Spot | 20 g / 20 L water[9] |

| Tomatoes | Soft Rot, Leaf Rot, White Rot | 5-6 g / 20 L water[8] |

| Sunflowers | Sclerotinia Rot | 200 g per 100 kg seed (seed treatment)[8] |

| Groundnuts | Cercospora and Phoma Leaf Blotch | 6 g / 20 L water[8] |

| Soybeans | Septoria Brown Spot | 1.12 kg/ha [10] |

| Raspberries | Botrytis Fruit Rot | - |

| Snapdragons | Powdery Mildew | Foliar spray or soil drench[11] |

| Peas | Ascochyta pisi | 42.4 g to 56.6 g per 12.7 kg of seed[12] |

Note: WP refers to Wettable Powder formulation. Application rates and timings often vary depending on disease pressure, environmental conditions, and local regulations.

This compound as a Research Chemical

The specific action of this compound on microtubule polymerization has made it a valuable tool for researchers studying the cytoskeleton and cell cycle.

Effects on Microtubule Dynamics

In a research context, this compound is used to study the consequences of microtubule disruption. It has been shown to inhibit the polymerization of mammalian brain tubulin, although with a lower affinity than for fungal tubulin.[13]

| Parameter | Value | Cell/System |

| Binding Dissociation Constant (Kd) | 11.9 +/- 1.2 µM | Mammalian brain tubulin[13] |

| IC50 for Polymerization Inhibition | 70-75 µM | Mammalian brain tubulin[13] |

| IC50 for Cell Proliferation Inhibition | 5 µM | HeLa cells[13] |

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including HeLa cells.[13][14] This effect is linked to its ability to disrupt the mitotic spindle, leading to mitotic arrest.[7] The prolonged arrest at mitosis is believed to trigger the intrinsic apoptotic pathway.

Experimental Protocols

In Vitro Microtubule Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

Glycerol (optional, as a polymerization enhancer)

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

-

Add the desired concentration of this compound or vehicle (DMSO) to the reaction mixture.

-

Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

-

Monitor the increase in absorbance at 350 nm over time. A decrease in the rate and extent of absorbance increase in the presence of this compound indicates inhibition of microtubule polymerization.[15][16]

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest (e.g., HeLa cells)

-

Apoptosis-inducing agent (e.g., this compound)

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Culture cells and treat with this compound at various concentrations for a specified time to induce apoptosis. Include an untreated control.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.

Signaling Pathways and Metabolic Fate

Signaling Pathways Affected by this compound

This compound's disruption of microtubules triggers a cascade of cellular signaling events, particularly in the context of cell cycle arrest and apoptosis.

Metabolism and Degradation

This compound undergoes transformation in various environments. The primary metabolic and degradation pathways are crucial for understanding its environmental fate and biological activity.

In mammals, the metabolism of this compound and its metabolites can involve cytochrome P450 enzymes.[1] For instance, carbendazim can be hydroxylated by these enzymes. In soil and water, microbial degradation plays a significant role, with various bacteria such as Pseudomonas and Rhodococcus species capable of hydrolyzing carbendazim to 2-aminobenzimidazole.[5][17] The degradation of carbendazim can be facilitated by enzymes encoded by genes such as mheI and cbmA, which are responsible for breaking the ester and amide bonds, respectively.[5][16]

Conclusion

This compound's history illustrates the evolution of fungicide development, from a highly effective systemic compound to a substance whose use was curtailed due to resistance and environmental concerns. Its specific mechanism of action on microtubules has provided a lasting legacy in the field of cell biology, where it continues to be a relevant research tool. For drug development professionals, the story of this compound and other microtubule-targeting agents highlights the potential of this cellular target for therapeutic intervention, while also underscoring the importance of understanding resistance mechanisms and off-target effects. This technical guide has provided a comprehensive overview of this compound's multifaceted history and applications, offering valuable data and protocols for the scientific community.

References

- 1. Carbendazim and n-butylisocyanate: metabolites responsible for this compound double action on cytochrome P450 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. kumc.edu [kumc.edu]

- 5. Frontiers | Microbes as carbendazim degraders: opportunity and challenge [frontiersin.org]

- 6. pomais.com [pomais.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vapco.net [vapco.net]

- 9. vapco.net [vapco.net]

- 10. apsnet.org [apsnet.org]

- 11. californiaagriculture.org [californiaagriculture.org]

- 12. researchgate.net [researchgate.net]

- 13. villacrop.co.za [villacrop.co.za]

- 14. researchgate.net [researchgate.net]

- 15. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microbes as carbendazim degraders: opportunity and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

The Pro-Fungicide and its Active Metabolite: A Technical Comparison of Benomyl and Carbendazim

For Immediate Release

[City, State] – Benomyl and Carbendazim, two benzimidazole (B57391) fungicides that have been pivotal in agriculture for decades, are often discussed in tandem due to their intimate chemical relationship. This compound, the precursor, is metabolically converted to Carbendazim, which is the primary agent responsible for their shared fungicidal activity.[1][2] This technical guide provides an in-depth comparison of these two compounds, detailing their chemical properties, mechanism of action, toxicological profiles, and the analytical methodologies used for their detection and quantification.

Core Distinction: A Pro-Fungicide Relationship

The fundamental difference between this compound and Carbendazim lies in their activity profile:

-

This compound is a systemic pro-fungicide, meaning it is not intrinsically fungicidal.[1][2] Upon application to plants or soil, it is rapidly metabolized into its active form, Carbendazim.[1][2]

-

Carbendazim (also known as methyl-2-benzimidazole carbamate (B1207046) or MBC) is the direct, biologically active fungicide.[1][3] It can be applied directly to crops to control a broad spectrum of fungal diseases.[1]

This relationship is visually represented in the metabolic conversion pathway below.

Caption: Metabolic conversion of this compound.

Physicochemical and Toxicological Properties

While sharing a common active metabolite, this compound and Carbendazim exhibit distinct physicochemical and toxicological characteristics. The following tables summarize key quantitative data for each compound.

Table 1: Physicochemical Properties

| Property | This compound | Carbendazim |

| Chemical Formula | C₁₄H₁₈N₄O₃ | C₉H₉N₃O₂[4][5] |

| Molecular Weight ( g/mol ) | 290.3[4][6] | 191.2[5][6] |

| Melting Point (°C) | 140 (decomposes)[4] | 302-307 (decomposes)[4] |

| Water Solubility | Insoluble[4] | 8 mg/L[6] |

| Log Kow | 1.36 | 1.49[7] |

| Vapour Pressure (Pa at 20-25°C) | <5.0 x 10⁻⁶ | 0.00015[8] |

| Appearance | White crystalline powder[4] | White to light gray powder |

Table 2: Acute Toxicity Data

| Endpoint | Species | This compound | Carbendazim |

| Oral LD₅₀ (mg/kg) | Rat | >10,000[6] | >15,000 |

| Dermal LD₅₀ (mg/kg) | Rabbit | >3,400 | - |

| Inhalation LC₅₀ (mg/L) | Rat | >4.0 | - |

| Aquatic LC₅₀ (µg/L) | Rainbow Trout | 159 - 460 | - |

| Aquatic LC₅₀ (µg/L) | Bluegill Sunfish | 460 | - |

| Aquatic LC₅₀ (µg/L) | Channel Catfish | 41 | - |

Data compiled from multiple sources.[6][7][9]

Carbendazim is generally considered to have similar or slightly higher acute toxicity than this compound in some species.[6] Both compounds have raised environmental and health concerns, leading to restrictions or bans on this compound in many regions.[1]

Mechanism of Action: Disruption of Microtubule Assembly

The fungicidal activity of Carbendazim, and by extension this compound, stems from its ability to interfere with microtubule formation in fungal cells.[3][10] This mechanism is crucial for several cellular processes, most notably mitosis.

By binding to β-tubulin subunits, Carbendazim inhibits their polymerization into microtubules.[10][11] This disruption of the mitotic spindle apparatus prevents proper chromosome segregation during cell division, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[10][12]

Caption: Carbendazim's effect on microtubule assembly.

Experimental Protocols

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound (as Carbendazim) and Carbendazim residues in agricultural products.

a. Sample Preparation and Extraction:

-

Homogenize a representative sample of the agricultural product.

-

Weigh a subsample (e.g., 10 g) into a centrifuge tube.

-

Add a suitable extraction solvent, such as methanol (B129727) or ethyl acetate (B1210297).[13][14] For the determination of this compound, an acidic hydrolysis step (e.g., with sulfuric acid) is required to convert it to Carbendazim prior to extraction.[15]

-

Vortex or shake vigorously for a specified time (e.g., 5 minutes).[16]

-

Centrifuge the sample to separate the solid matrix from the solvent extract.[16]

-

Collect the supernatant for analysis.

b. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[16]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile), run in an isocratic or gradient mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detector: UV detector set at a wavelength where Carbendazim shows maximum absorbance (e.g., 280-290 nm).[17]

c. Quantification:

-

Prepare a series of standard solutions of Carbendazim of known concentrations.

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

Inject the sample extract and determine the peak area corresponding to Carbendazim.

-

Calculate the concentration of Carbendazim in the sample by comparing its peak area to the calibration curve.

Caption: Workflow for HPLC analysis.

In Vitro Microtubule Assembly Assay

This protocol describes a method to assess the inhibitory effect of this compound and Carbendazim on microtubule polymerization.

a. Reagents and Materials:

-

Purified tubulin protein (e.g., from bovine brain).

-

Polymerization buffer (e.g., MES or PIPES buffer containing MgCl₂, EGTA, and GTP).

-

Test compounds (this compound and Carbendazim) dissolved in a suitable solvent (e.g., DMSO).

-

Spectrophotometer with temperature control.

b. Procedure:

-

Prepare a reaction mixture containing the polymerization buffer and purified tubulin on ice to prevent premature polymerization.

-

Add the test compound (this compound or Carbendazim) at various concentrations to the reaction mixture. A solvent control (e.g., DMSO) should also be included.

-

Incubate the mixture on ice for a short period to allow for binding of the compound to tubulin.

-

Initiate microtubule polymerization by raising the temperature to 37°C.

-

Monitor the increase in absorbance at 340 nm or 350 nm over time.[18] The increase in absorbance is proportional to the extent of microtubule polymerization.

c. Data Analysis:

-

Plot the absorbance values against time for each concentration of the test compound.

-

Determine the initial rate of polymerization and the maximum extent of polymerization for each condition.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits microtubule polymerization by 50%, to compare the inhibitory potency of this compound and Carbendazim.

Conclusion

The distinction between this compound and Carbendazim is a classic example of a pro-drug to active metabolite relationship in the field of agrochemicals. While this compound serves as a systemic precursor, Carbendazim is the ultimate effector molecule that exerts its fungicidal action through the disruption of microtubule dynamics. Understanding their individual properties and shared mechanism of action is crucial for their effective and safe use in agriculture and for the development of novel antifungal agents. The provided experimental protocols offer a foundation for the analytical and biological characterization of these important compounds.

References

- 1. pomais.com [pomais.com]

- 2. nbinno.com [nbinno.com]

- 3. Comparative Analysis of this compound and Carbendazim in Agricultural Applications and Residue Management [cnagrochem.com]

- 4. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. DSpace [iris.who.int]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. waterboards.ca.gov [waterboards.ca.gov]

- 10. heraldopenaccess.us [heraldopenaccess.us]

- 11. food.ec.europa.eu [food.ec.europa.eu]

- 12. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of carbendazim, thiophanate, thiophanate-methyl and this compound residues in agricultural products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. epa.gov [epa.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. waters.com [waters.com]

- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]

An In-depth Technical Guide on the Biological Effects of Benomyl on the Eukaryotic Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benomyl, a benzimidazole (B57391) fungicide, exerts profound effects on the eukaryotic cell cycle primarily by disrupting microtubule structure and function. Its active metabolite, carbendazim (B180503), binds to β-tubulin, inhibiting its polymerization into microtubules.[1][2][3] This interference with microtubule dynamics is the cornerstone of its biological activity, leading to a cascade of cellular events. The most prominent consequence is the disruption of the mitotic spindle, a microtubule-based apparatus essential for chromosome segregation.[4][5][6] This disruption activates the spindle assembly checkpoint (SAC), causing a cell cycle arrest at the G2/M phase or in mitosis.[7][8] Prolonged arrest can subsequently trigger apoptosis, or programmed cell death, through various signaling pathways.[7][9][10] This guide provides a comprehensive overview of this compound's mechanism of action, its impact on cell cycle regulation, quantitative efficacy, and the experimental protocols used for its study.

Primary Mechanism of Action: Microtubule Disruption

This compound is a pro-fungicide that is rapidly converted to its active metabolite, carbendazim (methyl benzimidazole-2-yl-carbamate or MBC), within cells or the environment.[2][11] The primary molecular target of carbendazim is tubulin, the protein subunit that polymerizes to form microtubules.

-

Binding to β-Tubulin: Carbendazim binds directly to β-tubulin subunits.[1][3] This interaction induces a conformational change in the tubulin protein, which inhibits its ability to assemble into microtubules.[4][5][6] Studies have shown that this compound binds to a novel site on tubulin, distinct from well-known sites for agents like colchicine (B1669291) and vinblastine.[4][6]

-

Inhibition of Polymerization: this compound, through carbendazim, significantly inhibits the polymerization of tubulin in vitro.[1][4][5] This action prevents the formation of new microtubules required for various cellular processes, most critically, for the mitotic spindle.

-

Suppression of Microtubule Dynamics: Beyond inhibiting polymerization, this compound also suppresses the dynamic instability of existing microtubules.[4][5][6] It reduces both the growing and shortening rates of microtubules, although it does not significantly alter the frequencies of "catastrophe" (transition from growing to shortening) or "rescue" (transition from shortening to growing).[4][6] This suppression of dynamics freezes the microtubule cytoskeleton, impairing its function.

Impact on Eukaryotic Cell Cycle Progression

The disruption of microtubule function has direct and severe consequences for cell division, which relies heavily on a dynamic microtubule cytoskeleton.

Mitotic Spindle Disruption and G2/M Arrest

The most critical effect of this compound on the cell cycle is the impairment of the mitotic spindle.[4][5] This leads to:

-

Failed Spindle Formation: The inhibition of tubulin polymerization prevents the proper assembly of the mitotic spindle during prophase and metaphase.[7]

-

Perturbed Microtubule-Kinetochore Attachment: this compound disrupts the proper attachment of spindle microtubules to the kinetochores on chromosomes.[7]

-

Loss of Tension: This improper attachment leads to a significant decrease in the tension across sister kinetochores, a key signal for the cell to proceed with division.[7]

These defects activate the Spindle Assembly Checkpoint (SAC) , a critical cellular surveillance mechanism.[8] The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the spindle.[8][12] This results in a cell cycle block at the G2/M transition or a prolonged arrest in mitosis.[7][13]

Induction of Apoptosis and Oxidative Stress

If the cell cannot resolve the mitotic arrest caused by this compound, it often undergoes apoptosis.[7][9]

-

Apoptotic Signaling: Prolonged mitotic block can trigger intrinsic apoptotic pathways. Studies have shown that this compound-induced apoptosis can proceed through the bcl2-bax pathway.[7]

-

Oxidative Stress: this compound has also been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS).[9][10][14][15] This redox imbalance can cause DNA damage and further contribute to the apoptotic response.[9][10][14]

-

Aneuploidy and Polyploidy: The disruption of chromosome segregation can lead to aneuploidy (abnormal number of chromosomes) and polyploidy (more than two complete sets of chromosomes), which can also contribute to cell death.[3][16]

Quantitative Data Presentation

The biological effects of this compound are dose-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentrations (IC50) of this compound on Cell Proliferation

| Cell Line | Cell Type | IC50 Value | Reference |

|---|---|---|---|

| HeLa | Human Cervical Adenocarcinoma | 5 µM | [4][5][6] |

| SH-SY5Y | Human Neuroblastoma | 10.07 µM |[14][15] |

Table 2: this compound's Effect on In Vitro Tubulin Polymerization

| Tubulin Source | Parameter | Concentration | Reference |

|---|---|---|---|

| Mammalian Brain | 50% Inhibition (IC50) | 70-75 µM | [4][5][6] |

| Fusarium graminearum | Inhibition Ratio (at 20 µM) | 89.9 - 92.6% |[1] |

Table 3: Concentration-Dependent Effects in Various Eukaryotic Systems

| Organism/Cell Line | Effect | Concentration Range | Reference |

|---|---|---|---|

| HeLa | Mitotic Arrest (IC50) | ~15 µM | [5] |

| SH-SY5Y | Induction of Apoptosis | 1 - 6 µM | [9][14] |

| Allium cepa (Onion) | Decreased Mitotic Frequency | 1 - 20 mM |[11][17][18] |

Signaling Pathways and Logical Relationships

The cellular response to this compound involves interconnected signaling pathways.

Caption: Core mechanism of this compound action on microtubules.

Caption: Signaling pathways from spindle disruption to cell fate.

Experimental Protocols

Herein are detailed methodologies for key experiments used to elucidate the effects of this compound.

Cell Proliferation/Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability and proliferation.

-

Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for attachment.[14]

-

This compound Treatment: Prepare a stock solution of this compound in DMSO.[14] Treat cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for a specified period (e.g., 24 hours). Include a DMSO-only vehicle control.[14]

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours at 37°C in the dark.[14]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data to determine the IC50 value.[14][15]

Cell Cycle Analysis via Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Culture and Treatment: Grow cells in 6-well plates and treat with desired concentrations of this compound for 24 hours. Include a control group.

-

Cell Harvesting: Detach cells using trypsin, collect them, and wash with ice-cold Phosphate Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Interpretation: Generate a histogram of DNA content. Cells in G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and S-phase cells will have an intermediate amount. Quantify the percentage of cells in each phase.

Caption: Experimental workflow for cell cycle analysis.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin.

-

Reagents: Use purified tubulin (e.g., from bovine brain) and a polymerization buffer (e.g., PEM buffer with GTP).

-

Reaction Setup: In a temperature-controlled spectrophotometer set to 37°C, add tubulin to the polymerization buffer in a cuvette.

-

This compound Addition: Add various concentrations of this compound (or DMSO for control) to the reaction mixture.

-

Monitoring Polymerization: Monitor the increase in absorbance at 350 nm over time.[6] The turbidity of the solution increases as microtubules form, leading to a higher absorbance reading.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the final polymer mass can be calculated. Determine the concentration of this compound required for 50% inhibition of polymerization.[6]

Conclusion

This compound's primary biological effect on the eukaryotic cell cycle is a consequence of its targeted disruption of microtubule polymerization and dynamics. By binding to β-tubulin, it effectively cripples the mitotic spindle, leading to a robust G2/M phase arrest mediated by the spindle assembly checkpoint. This antimitotic activity, which can ultimately lead to apoptosis, makes this compound a valuable tool for cell cycle research. Furthermore, the unexpected potency of this compound against mammalian microtubules suggests its potential utility as an adjuvant in cancer chemotherapy, warranting further investigation.[4][5][7] This guide provides the foundational knowledge and methodologies for professionals engaged in such research.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. pomais.com [pomais.com]

- 3. food.ec.europa.eu [food.ec.europa.eu]

- 4. Antimitotic antifungal compound this compound inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Suppression of microtubule dynamics by this compound decreases tension across kinetochore pairs and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using Budding Yeast to Identify Molecules That Block Cancer Cell ‘Mitotic Slippage’ Only in the Presence of Mitotic Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. Reduced Mad2 expression keeps relaxed kinetochores from arresting budding yeast in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cell cycle progression through the G2/M phase transition: arrested | SGD [yeastgenome.org]

- 14. This compound, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Use of a cell hybrid test system to demonstrate that this compound induces aneuploidy and polyploidy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effects of fungicide this compound (benlate) on growth and mitosis in onion (Allium cepa L.) root apical meristem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Benomyl: A Technical Guide to its Antifungal Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benomyl, a systemic benzimidazole (B57391) fungicide, has been a significant tool in the management of a wide array of fungal diseases in agriculture. Its efficacy stems from its specific mode of action, targeting the fundamental process of cell division in susceptible fungi. This technical guide provides an in-depth analysis of this compound's spectrum of activity against various fungal species, presenting quantitative data, detailed experimental protocols for its evaluation, and visual representations of its molecular mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and fungal disease management.

Introduction

This compound, chemically known as methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate, is a broad-spectrum fungicide valued for its systemic properties, allowing it to be absorbed and translocated within plant tissues. It is particularly effective against a wide range of Ascomycetes and Fungi Imperfecti.[1][2] The fungicidal activity of this compound is attributed to its active metabolite, carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate), which disrupts microtubule assembly in fungal cells.[3] This guide delves into the specifics of its antifungal activity, the methodologies to assess its efficacy, and the molecular basis of its action and the development of resistance.

Spectrum of Activity: Quantitative Data

The efficacy of this compound varies among different fungal species and even between isolates of the same species. The following tables summarize the in vitro activity of this compound, presenting data in terms of Minimum Inhibitory Concentration (MIC), 50% Effective Concentration (EC50), and percentage of mycelial growth inhibition.

Table 1: In Vitro Activity of this compound Against Various Fungal Species

| Fungal Species | Parameter | Value (µg/mL or ppm) | Reference |

| Botrytis cinerea (sensitive strain) | EC50 | 0.17 | [4] |

| Botrytis cinerea (highly resistant strains) | EC50 | 1,056 - 1,523 | [4] |

| Colletotrichum acutatum | Mycelial Growth Inhibition | ~55% at 0.1 µg/mL; ~80% at 1.0 µg/mL | [5][6] |

| Colletotrichum gloeosporioides (sensitive) | Mycelial Growth Inhibition | 100% at 1.0 µg/mL | [5][6] |

| Colletotrichum gloeosporioides (resistant) | Mycelial Growth | Uninhibited at 10 µg/mL | [5][6] |

| Colletotrichum fructicola | Mycelial Growth Inhibition | 100% at 2, 4, 8, and 10 ppm | [7] |

| Colletotrichum siamense | Mycelial Growth Inhibition | 100% at 2, 4, 8, and 10 ppm | [7] |

| Colletotrichum scovillei | Mycelial Growth Inhibition | 59.6 - 78.2% at various concentrations | [7] |

| Colletotrichum fioriniae | Mycelial Growth Inhibition | 76.1 - 89.1% at various concentrations | [7] |

| Fusarium oxysporum | Mycelial Growth Inhibition | Completely inhibited at 500, 1000, and 2000 ppm | [8] |

| Fusarium oxysporum | LD50 | 67.85 ppm | [9][10] |

| Penicillium sp. | LD50 | 6.01 ppm | [9][10] |

| Aspergillus niger | LD50 | 9.03 ppm | [9][10] |

| Phytophthora infestans (Isolate P1319) | Mycelial Growth Inhibition | 55% at 500 ppm | [11][12] |

| Phytophthora infestans (Isolate P623) | Mycelial Growth Inhibition | 51% at 500 ppm | [11][12] |

| Colletotrichum musae | Mycelial Growth Inhibition | 54.49 - 90.85% at 50-500 ppm | [13] |

Note: The methodologies for determining these values may vary between studies. Please refer to the cited literature for specific experimental details.

Mode of Action and Resistance

Mechanism of Action: Inhibition of Microtubule Assembly

This compound's primary mode of action is the disruption of microtubule formation in fungal cells.[14] Its active metabolite, carbendazim, binds to the β-tubulin protein, a key component of microtubules.[3] This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes, most critically, mitosis. The failure of mitotic spindle formation leads to an arrest of the cell cycle and ultimately, cell death.

Mechanisms of Fungal Resistance

The development of resistance to this compound is a significant concern in its long-term use. The primary mechanism of resistance is the alteration of the target site, the β-tubulin protein.[15] Specific point mutations in the benA gene, which encodes for β-tubulin, can reduce the binding affinity of carbendazim, thereby rendering the fungicide ineffective.[16][17] Common mutations have been identified at specific amino acid positions, such as 6, 198, and 200 in Aspergillus nidulans.[16] Another reported mechanism of resistance, observed in Colletotrichum acutatum, involves the enhanced expression of the β-tubulin gene, regulated by the CaBEN1 protein.[18]

Experimental Protocols